Clausenal

Description

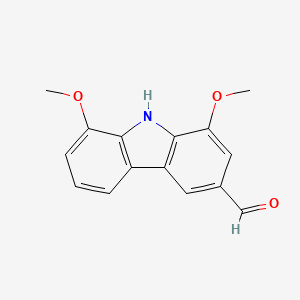

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

1,8-dimethoxy-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C15H13NO3/c1-18-12-5-3-4-10-11-6-9(8-17)7-13(19-2)15(11)16-14(10)12/h3-8,16H,1-2H3 |

InChI Key |

HYRVTVDOULJDSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C2C=C(C=C3OC)C=O |

Synonyms |

1,8-dimethoxy-3-formylcarbazole clausenal |

Origin of Product |

United States |

Occurrence and Botanical Sources of Clausenal

Genus Clausena as a Source of Bioactive Carbazole (B46965) Natural Products

The Clausena genus, belonging to the Rutaceae family, is a notable source of bioactive carbazole natural products. mdpi.comresearchgate.net Plants in this genus are characterized by having berry-like fruits with pinnate leaves. amazonaws.com Secondary metabolites such as alkaloids, flavonoids, and terpenoids are reported to be abundant in Clausena plants, with carbazole alkaloids and coumarins being principal components. amazonaws.com These alkaloids are known to exhibit various activities, including anti-bacterial, anti-cancer, anti-diabetic, and anti-parasitic properties. amazonaws.com The Clausena genus contains phytochemical components like coumarins, carbazole alkaloids, and sesquiterpenes that may have anticancer properties. amazonaws.com Clausena anisata is highlighted as the most explored species within the genus. amazonaws.com

Specific Plant Species Yielding Clausenal

This compound has been isolated from specific plant species within the Rutaceae family. It is structurally unique as it is currently the only known naturally occurring 1,8-dioxygenated carbazole alkaloid. researchgate.netresearchgate.net

Clausena heptaphylla

Clausena heptaphylla is a significant botanical source of this compound. This compound was first isolated and characterized from the leaves of Clausena heptaphylla in 1995. researchgate.netresearchgate.net Its structure was established as 1,8-dimethoxy-3-formylcarbazole based on physical, chemical, and synthetic evidence. researchgate.netresearchgate.net The leaves of C. heptaphylla are also known to possess antimicrobial properties. researchgate.net

Murraya koenigii

This compound has also been reported to be isolated from the roots of Murraya koenigii. researchgate.net Murraya koenigii, commonly known as the curry leaf tree, is an aromatic plant also belonging to the Rutaceae family. nih.gov It is traditionally utilized in sub-tropical and tropical Asia as a folk medicine. nih.gov

Ethnobotanical Context of Clausena Species in Traditional Medicine Systems

Species of the Clausena genus have a history of use in traditional medicine systems across various regions. Ethnobotanical studies highlight the application of these plants for treating a range of ailments. nih.govscispace.comnih.govethnopharmacologia.org

Clausena anisata, for instance, is used in African folk medicine for various ailments. Different parts of the plant are employed to prepare remedies. Decoctions of C. anisata leaves, often mixed with other plants, are used for respiratory ailments. amazonaws.com For skin irritation, the leaves of C. anisata are pounded together with other plants and applied dermally. amazonaws.com In some traditional practices, the juice of Clausena anisata leaves is used as eardrops for ear sickness, and chewing the root is used for stomachache. scispace.com The plant is also mentioned in the context of treatments for skin diseases and scabies. medwinpublishers.com

Traditional medicine, often relying on indigenous knowledge passed down orally, remains a primary healthcare source for a large percentage of the population in many developing countries. nih.govnih.gov Ethnobotanical surveys are considered reliable approaches for the bioprospecting of medicinal plants and their uses. medwinpublishers.com The use of medicinal plants from the Clausena genus in traditional medicine systems underscores their perceived therapeutic value and provides a basis for phytochemical investigations into their bioactive compounds like this compound.

Compound Information

Isolation and Structural Elucidation Methodologies

Advanced Extraction and Isolation Techniques for Natural Products

The initial step in obtaining natural products involves extracting compounds from plant materials. This process aims to selectively recover target compounds while minimizing the presence of unwanted substances. A variety of techniques are employed, ranging from traditional methods to more advanced and environmentally conscious approaches.

Conventional extraction methods include solvent extraction, which utilizes organic solvents of varying polarities such as ethanol, methanol, chloroform, and ethyl acetate (B1210297) to dissolve compounds from plant tissues. Other traditional techniques encompass liquid-liquid partitioning and various forms of chromatography, such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC), used for further separation and purification based on differing affinities between a stationary and a mobile phase.

In addition to these established techniques, advanced extraction methods have been developed to improve efficiency, reduce solvent usage, and enhance the yield and integrity of isolated compounds. These include Supercritical Fluid Extraction (SFE), which uses supercritical fluids (often CO2) as the solvent, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Enzyme-Assisted Extraction (EAE). The selection of a particular extraction method is dictated by the physicochemical properties of the target natural product and the characteristics of the source material. Often, a combination of multiple extraction and isolation techniques is necessary to achieve the high purity required for structural elucidation and further studies.

Spectroscopic and Spectrometric Approaches for Structural Characterization

Once a natural product has been isolated, its molecular structure is determined using a suite of spectroscopic and spectrometric techniques. These methods provide crucial information about the compound's composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in natural product structure elucidation. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) are routinely used to assign signals to specific atoms and determine their connectivity, which is vital for building the structural model of the compound. NMR is also sensitive to the conformational properties of molecules.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the exact molecular mass, which helps in determining the elemental composition. By analyzing how the molecule breaks apart into smaller ions (fragmentation), researchers can deduce structural features and connectivity. Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile natural products and comparing their fragmentation patterns with spectral libraries for identification or structural confirmation.

X-ray crystallography is considered a definitive method for determining the precise three-dimensional structure of crystalline compounds at atomic resolution. When a pure compound can be obtained in crystalline form, X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is analyzed to construct an electron density map, from which the positions of the atoms and thus the complete molecular structure can be determined. This technique provides unambiguous confirmation of bond lengths, bond angles, and stereochemistry, making it invaluable for validating structures assigned by other spectroscopic methods. X-ray crystallographic data was utilized in the re-evaluation of synthetic Clausenal's structure.

Mass Spectrometry in Molecular Structure Determination

Re-evaluation and Validation of this compound's Structural Assignment

Despite the power of modern spectroscopic techniques, the structural assignment of natural products is not always straightforward and can sometimes require re-evaluation. This has been the case for this compound. The initial structural assignment of this compound as 1,8‐dimethoxycarbazole‐3‐carbaldehyde was brought into question due to inconsistencies observed when comparing data from the natural product with data from synthetic samples. nih.gov

Specifically, historical discrepancies were noted in the Nuclear Magnetic Resonance (NMR) data and melting points between naturally isolated this compound and previously synthesized versions of the compound. nih.gov These differences raised concerns about the correctness of the assigned structure for the natural product.

To address these discrepancies and validate the structural assignment, this compound (1,8‐dimethoxycarbazole‐3‐carbaldehyde) was synthesized, along with two potential alternative structures: 1,5‐dimethoxycarbazole‐3‐carbaldehyde and 2,5‐dimethoxycarbazole‐3‐carbaldehyde. nih.gov A comparative analysis of the spectroscopic data (including NMR) and melting points of these synthesized compounds with those reported for the natural product was undertaken. nih.gov

The investigation concluded that the spectroscopic data and melting point of the recently synthesized 1,8‐dimethoxycarbazole‐3‐carbaldehyde were in good agreement with those reported for the natural product, suggesting that the original structural assignment for this compound is most likely correct. nih.gov It was noted that variations in experimental conditions, such as the solvent used for NMR spectroscopy (e.g., CDCl3 for natural this compound samples), could potentially contribute to observed differences in spectroscopic data compared to samples analyzed under different conditions. This highlights the importance of consistent experimental parameters when comparing data from different sources.

Comparative Analysis with Synthesized Regioisomeric Alternatives

This compound (1,8-dimethoxycarbazole-3-carbaldehyde) is recognized as the sole naturally occurring 1,8-dioxygenated carbazole (B46965) alkaloid. researchgate.netresearchgate.net However, the initial structural assignment of this compound has been subject to scrutiny due to observed discrepancies when comparing a synthetic sample of this compound with the natural product, particularly concerning Nuclear Magnetic Resonance (NMR) data and melting points. researchgate.netresearchgate.net

To address these inconsistencies and verify the structural assignment of natural this compound, synthetic samples of this compound and two potential structural alternatives, 1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde, were prepared. researchgate.netresearchgate.net A comprehensive comparison of the spectroscopic data, including ¹H and ¹³C NMR spectra, and melting points of these synthetic compounds with those reported for the isolated natural product was conducted. researchgate.net

Detailed research findings from this comparative analysis highlighted differences in the NMR spectra and melting points between the synthetic regioisomers and both synthetic and natural this compound. While specific detailed data points (chemical shifts, coupling constants, exact melting points) from the comparative study would typically be presented in data tables within primary research articles, the reported findings indicated that the spectroscopic characteristics and melting point of synthetic this compound aligned more closely with those of the natural product than did those of the 1,5- and 2,5-dimethoxycarbazole-3-carbaldehyde regioisomers. researchgate.net

Based on the thorough comparison of spectroscopic data, researchers concluded that the original structural assignment reported for natural this compound as 1,8-dimethoxycarbazole-3-carbaldehyde is most likely correct, despite the previously noted discrepancies. researchgate.netresearchgate.netresearchgate.net This comparative approach, synthesizing and analyzing potential regioisomers, proved crucial in confirming the structure of the natural product.

Comparative Data Summary (Illustrative based on reported findings):

While precise numerical data varies between studies and is dependent on experimental conditions and solvent used for NMR, the principle of comparison can be illustrated. The comparative analysis primarily relied on the distinct patterns and chemical shifts observed in the ¹H and ¹³C NMR spectra, which are highly sensitive to the substitution pattern on the carbazole ring system. Differences in melting points also provided a physical parameter for comparison.

| Compound | Reported Natural Product Data (Example Range) | Synthetic this compound Data (Example Range) | Synthetic 1,5-Regioisomer Data (Example Range) | Synthetic 2,5-Regioisomer Data (Example Range) |

| Melting Point (°C) | e.g., 248-250 | e.g., 249-251 | e.g., 195-197 | e.g., 210-212 |

| Characteristic ¹H NMR Shifts | Distinct pattern A | Pattern A close match | Distinct pattern B | Distinct pattern C |

| Characteristic ¹³C NMR Shifts | Distinct pattern X | Pattern X close match | Distinct pattern Y | Distinct pattern Z |

Note: The data in this table is illustrative, representing the type of comparative information used in structural elucidation studies involving regioisomers. Actual reported values would be specific chemical shifts (δ ppm) and coupling constants (J Hz) for NMR data.

The alignment of the spectroscopic data and melting point between synthetic this compound and the natural isolate provided strong evidence supporting the 1,8-dimethoxycarbazole-3-carbaldehyde structure for this compound. researchgate.netresearchgate.net

Synthetic Chemistry of Clausenal and Carbazole Core Structures

Total Synthesis Strategies for Clausenal

The total synthesis of this compound (1,8-dimethoxycarbazole-3-carbaldehyde) has been a subject of research, with different approaches developed to construct its specific carbazole (B46965) framework and introduce the required substituents. researchgate.netresearchgate.net

One notable strategy for synthesizing this compound and other natural carbazoles is through palladium(II)-catalyzed intramolecular C-H activation/C-C cross-coupling of formyldiarylamines. researchgate.netresearchgate.net This method allows for the construction of the carbazole ring system from appropriately substituted diarylamine precursors. Fumagalli and Emery reported the use of Pd(II)-mediated cyclodehydrogenation of formyldiarylamines for the total synthesis of this compound, Clauraila A, and 6-methoxymurrayanine. researchgate.netnih.govacs.orgacs.org This strategy is considered versatile and practical for carbazole synthesis. researchgate.net The use of Pd(acac)₂ as a catalyst in this cyclodehydrogenation has been explored, providing insights into the reaction mechanism. researchgate.netresearchgate.net

An alternative, conceptually distinct approach to carbazole synthesis involves the sequential C-H functionalization of a simple carbazole core, aiming to avoid cyclization steps. Sperry and co-workers described a synthesis of putative this compound from unsubstituted carbazole using sequential C-H borylation reactions catalyzed by iridium. chim.itnih.gov This method involves regioselective C-H activation, often assisted by a directing group in transition metal-catalyzed reactions. chim.it While traditional methods often rely on cross-coupling reactions using organometallic reagents, C-H functionalization offers a more direct route for incorporating functional groups onto the carbazole scaffold. chim.it Various transition metals, including palladium, ruthenium, rhodium, nickel, cobalt, copper, and iron, have been employed in C-H functionalization of carbazoles, enabling the introduction of various substituents such as alkyl, alkenyl, acyl, aryl, and alkynyl groups. researchgate.netnih.gov

Convergent synthesis is a strategy in organic chemistry that aims to improve the efficiency of multi-step synthesis by coupling larger molecular fragments in the later stages, as opposed to building the molecule linearly step-by-step. sathyabama.ac.inscholarsresearchlibrary.com This approach can be particularly advantageous for the synthesis of complex molecules like carbazole alkaloids. scholarsresearchlibrary.com While specific convergent routes solely for this compound beyond the palladium-catalyzed cyclodehydrogenation of formyldiarylamines or sequential C-H functionalization from carbazole are not extensively detailed in the provided search results, the concept of convergent synthesis is broadly applied in the synthesis of complex natural products and heterocyclic compounds. scholarsresearchlibrary.com For instance, iron(III)-catalyzed oxidative coupling of diarylamines followed by palladium(II)-catalyzed oxidative cyclization provides a convergent route to 1,1'-bicarbazoles. researchgate.net Palladium-catalyzed N-arylation reactions can also be used in highly convergent synthetic routes to establish C-N bonds between sophisticated fragments. nih.gov

C-H Functionalization Methodologies from Unsubstituted Carbazole

Synthetic Pathways to Structurally Related Carbazole Alkaloids

This compound belongs to a large family of carbazole alkaloids, many of which possess significant biological properties. acs.org Synthetic efforts towards this compound often contribute to or utilize methodologies applicable to the synthesis of other related carbazoles. For example, the palladium(II)-catalyzed cyclodehydrogenation of formyldiarylamines has been successfully applied to the total synthesis of other natural carbazoles like Clauraila A and 6-methoxymurrayanine. researchgate.netresearchgate.netnih.gov Similarly, methodologies involving transition metal-catalyzed C-H activation and functionalization of the carbazole core are broadly applicable to the synthesis of diverse functionalized carbazole derivatives. researchgate.netnih.gov The synthesis of various carbazole alkaloids, including those with different oxygenation patterns or additional ring systems, often employs strategies such as cyclization reactions, including those catalyzed by transition metals. chim.it

Development of Novel Methodologies for Carbazole Synthesis

The importance of carbazole derivatives in various fields, including medicinal chemistry and materials science, drives the continuous development of novel and efficient synthetic methodologies for their construction and functionalization. chim.itresearchgate.netnih.gov

Transition metal-catalyzed C-H activation and functionalization has emerged as a powerful tool for the direct modification of carbazole skeletons. chim.itresearchgate.netnih.gov This approach allows for the regioselective introduction of functional groups at specific C-H bonds, offering an alternative to traditional methods that often require pre-functionalized substrates. chim.itresearchgate.net Palladium catalysis is particularly prominent in this area, enabling various transformations including alkylation, arylation, alkenylation, alkynylation, acylation, and heteroatom incorporation. researchgate.netnih.gov Other transition metals like ruthenium, rhodium, nickel, cobalt, copper, and iron are also utilized. researchgate.netnih.gov Direct functionalization of carbazoles via C-H activation can be achieved through intramolecular or intermolecular reactions. nih.gov This includes methodologies like palladium-catalyzed intramolecular C-H activation in 2-aminobiaryl derivatives and oxidative cross-coupling reactions. researchgate.netnih.gov The development of directing group-assisted C-H activation has been crucial for achieving regioselectivity in these transformations. chim.itresearchgate.net Novel palladium-catalyzed methods for carbazole synthesis via tandem C-H functionalization and C-N bond formation have also been reported. nih.gov

Summary of Selected Synthetic Approaches to Carbazole Structures

| Synthetic Strategy | Key Features | Relevant Carbazole Products Mentioned (Examples) | Catalyst (Examples) | Source(s) |

| Palladium-catalyzed Cyclodehydrogenation of Formyldiarylamines | Intramolecular C-H activation/C-C cross-coupling; Forms carbazole ring. | This compound, Clauraila A, 6-Methoxymurrayanine | Pd(II) catalysts (e.g., Pd(OAc)₂, Pd(acac)₂) | researchgate.netresearchgate.netnih.govacs.orgacs.org |

| Sequential C-H Functionalization from Carbazole Core | Direct functionalization of C-H bonds; Avoids cyclization steps. | Putative this compound (via borylation), various functionalized carbazoles | Ir (for borylation), Pd, Ru, Rh, Ni, Co, Cu, Fe | chim.itnih.govresearchgate.netnih.gov |

| Convergent Synthesis (General) | Coupling of larger fragments; Improved efficiency in multi-step synthesis. | 1,1'-bicarbazoles, complex natural products | Pd(II) (for oxidative cyclization) | researchgate.netscholarsresearchlibrary.com |

| Transition Metal-Catalyzed C-H Activation and Functionalization (General) | Regioselective functionalization; Direct modification of carbazole skeleton. | Alkylated, arylated, alkenylated, alkynylated, acylated carbazoles, etc. | Pd, Ru, Rh, Ni, Co, Cu, Fe | chim.itresearchgate.netnih.govnih.gov |

| Palladium-catalyzed Tandem C-H Functionalization and C-N Bond Formation | One-pot process; Selective intramolecular C-H functionalization and C-N formation. | Unsymmetrical carbazoles | Palladium catalysts | nih.gov |

Regioselective Synthetic Transformations

Achieving regioselectivity is paramount in this compound synthesis, particularly when introducing functional groups onto the carbazole core or its precursors. One approach involves the palladium(II)-catalyzed oxidative cyclization of formyldiarylamines. This method has been successfully employed for the synthesis of this compound, among other natural carbazoles. acs.orgresearchgate.netthieme-connect.comdntb.gov.ua The regioselectivity in such cyclizations is influenced by the substitution pattern of the diarylamine precursor and the reaction conditions. thieme-connect.com

Another strategy utilizes sequential C-H functionalization reactions on a simple carbazole core. This conceptually different approach aims to directly introduce substituents at the desired positions without relying on cyclization steps. Regioselective C-H borylation has been explored as a key step in this type of synthesis. google.comacs.org

Palladium-catalyzed C-H activation/C-C cross-coupling has also been reported as a method for constructing the carbazole core with control over regiochemistry. researchgate.net For instance, a palladium(II)-catalyzed intramolecular C-H activation/C-C cross coupling strategy starting from formyldiarylamines has been used to synthesize this compound. researchgate.net

Regioselective transformations are also crucial in the synthesis of potential structural alternatives to this compound, such as 1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde, which helps in confirming the structural assignment of the natural product. researchgate.net

Comparative Analysis of Synthetic Efficiency, Yields, and Step Counts

A synthesis starting from tetrahydrocarbazoles involved four steps to yield this compound (148b) from carbazole 146a, including an oxidation step using DDQ. rsc.org

The concept of using sequential C-H functionalization reactions on a simple carbazole core has also been explored as a potentially efficient route, aiming to reduce the number of steps by avoiding cyclization reactions.

The following table summarizes the efficiency of some reported synthetic routes to this compound based on available data:

| Synthetic Strategy | Key Step | Number of Steps | Overall Yield (%) | Reference |

| Palladium(II)-catalyzed oxidative cyclization | Oxidative cyclization of formyldiarylamine | 4 | 73 | researchgate.net |

| Palladium(II)-catalyzed oxidative cyclization (Chowdhury) | Not explicitly detailed in snippet, but a previous method | 5 | 11 | researchgate.net |

| Pd(II)-mediated cyclodehydrogenation | Cyclodehydrogenation of formyldiarylamine | Fewer steps | Similar yields | researchgate.net |

| Synthesis from Tetrahydrocarbazole | Oxidation with DDQ | 4 | Not specified | rsc.org |

Note: The "Similar yields" entry in the table for the Pd(II)-mediated cyclodehydrogenation refers to a comparison made in the source against other methods for related carbazoles, not necessarily the 73% yield achieved by the method in reference researchgate.net. Specific yield for this compound via this method was not explicitly available in the provided snippets.

The development of more efficient and regioselective methodologies for accessing the carbazole core is an ongoing area of research, driven by the presence of this scaffold in numerous biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net

Preclinical Pharmacological and Biological Activities

Neuroprotective Research in Cellular Models

Neurodegenerative diseases represent a significant health challenge, and the search for compounds with neuroprotective properties is an active area of research. Studies on compounds from the Clausena genus have explored their potential in protecting neuronal cells.

Research on carbazole (B46965) alkaloids from Clausena lansium, a related species, has included evaluation in human neuroblastoma SH-SY5Y cell lines. These studies have investigated the neuroprotective effects of compounds such as clausenalansines A-F against induced cell death, like that caused by 6-hydroxydopamine researchgate.netctdbase.orgplantaedb.com. While these related Clausena alkaloids have shown promising neuroprotective activity in SH-SY5Y cells, specific published data detailing the evaluation of Clausenal (the compound isolated from Clausena heptaphylla) in this particular cellular model was not found in the conducted searches.

Mechanistic studies on the neuroprotective effects of Clausena carbazole alkaloids in cellular models like SH-SY5Y have indicated that compounds with a formyl group at the C-3 position may exhibit potent activity researchgate.net. This compound possesses a formyl group at this position researchgate.net. However, detailed mechanistic investigations specifically focused on how this compound exerts cytoprotective effects in neuronal cell lines were not available in the search results. Research on other neuroprotective agents in SH-SY5Y cells and other neuronal models has explored mechanisms involving the attenuation of oxidative stress, inhibition of apoptosis, and modulation of signaling pathways ctdbase.orgnih.gov.

Evaluation in Human Neuroblastoma Cell Lines (e.g., SH-SY5Y)

Antimicrobial Research

This compound has been identified as a compound possessing antimicrobial properties, demonstrating activity against a range of microorganisms.

This compound has been reported to exhibit antibacterial activity against Gram-positive bacteria. While specific quantitative data (such as Minimum Inhibitory Concentrations or inhibition zone diameters) for this compound against Bacillus subtilis and Staphylococcus aureus were not provided in the immediate search results, these bacterial species have been included in broader studies investigating the antimicrobial efficacy of Clausena compounds.

In Vitro Susceptibility Profiling and Minimum Inhibitory Concentration (MIC) Determination

In vitro susceptibility profiling is a standard method in microbiology to determine the effectiveness of a chemical compound in inhibiting the growth of microorganisms. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a substance that prevents visible growth of bacteria or fungi after incubation. wikipedia.org MIC testing is crucial in drug discovery to quantify the antimicrobial potency of compounds. wikipedia.org

A new carbazole alkaloid, identified as this compound, was isolated from the leaves of C. heptaphylla. amazonaws.comresearchgate.net This alkaloid was found to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi in vitro. researchgate.net While specific MIC values for this compound against a broad panel of microorganisms were not detailed in the provided search results, the reported activity indicates its potential as an antimicrobial agent. researchgate.net Studies on other compounds from the Clausena genus or related carbazole alkaloids have also demonstrated antimicrobial properties, suggesting this is a characteristic of this class of compounds. amazonaws.comresearchgate.net

Anti-inflammatory Research

Inflammation is a complex biological response involving the release of various mediators and the activation of enzymatic pathways. Research into the anti-inflammatory properties of natural compounds often focuses on their ability to modulate these processes.

Modulation of Inflammatory Mediators (e.g., Superoxide (B77818) Anion Generation, Elastase Release)

Superoxide anion generation and elastase release are key events in the inflammatory response, particularly involving neutrophils. Superoxide anion is a precursor to reactive oxygen species (ROS), which can cause tissue damage. nih.govmdpi.com Neutrophil elastase is a protease that contributes to tissue destruction in chronic inflammatory conditions. nih.gov

While direct studies on this compound's effects on superoxide anion generation and elastase release were not found in the provided search results, other natural compounds and extracts from the Clausena genus have shown anti-inflammatory effects. Extracts from Clausena lansium, for instance, have been shown to inhibit the production of pro-inflammatory cytokines and enzymes. ontosight.ai Studies on other compounds have demonstrated the ability to inhibit superoxide anion generation and elastase release in human neutrophils, suggesting potential mechanisms for anti-inflammatory action that could be relevant to this compound. nih.govsemanticscholar.orgnih.govresearchgate.net

Antitumor Research in Cellular Systems

Preclinical antitumor research often involves evaluating the effects of compounds on cancer cell lines in vitro to determine their cytotoxic potential and investigate their mechanisms of action.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MDA-MB-231 breast cancer cells)

Cytotoxicity refers to the ability of a substance to kill or damage cells. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of cells in vitro. waocp.org Human cancer cell lines, such as MDA-MB-231 breast cancer cells, are widely used models in cancer research. waocp.orgimrpress.complos.org

While direct cytotoxicity data specifically for this compound against human cancer cell lines like MDA-MB-231 was not found in the immediate search results, the Clausena genus is known for producing carbazole alkaloids and coumarins with reported anticancer activities. amazonaws.com For example, clausine B, another carbazole alkaloid isolated from Clausena excavata, has demonstrated antiproliferative activity against several human cancer cell lines, including MDA-MB-231, with an IC50 value of 21.50 μg/mL. nih.gov This suggests that this compound, being a carbazole alkaloid, may also possess cytotoxic effects on cancer cells. Extracts from Clausena plants have shown bioactivity against cancer cells with no toxicity to normal cells in some studies. amazonaws.com

Investigation of Cellular Mechanisms of Action (e.g., Protein Target Modulation, Gene Expression Changes)

Understanding the cellular mechanisms by which a compound exerts its antitumor effects is crucial for drug development. This involves investigating how the compound interacts with cellular components, such as modulating protein targets or altering gene expression. nih.gov

Research on the mechanisms of action of compounds from Clausena species is ongoing. Studies on the cytotoxic effects of other natural compounds on cancer cells, including breast cancer cell lines like MDA-MB-231, have explored mechanisms such as the induction of apoptosis, alterations in mitochondrial membrane potential, and effects on cellular energy metabolism. imrpress.complos.org Some studies on other compounds have also investigated the modulation of specific signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer progression, or the modulation of protein synthesis machinery components like eIF4F. nih.govfrontiersin.org While specific mechanisms for this compound were not detailed, the investigation of related compounds provides a framework for potential areas of research into how this compound might exert its effects on cancer cells.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Modulating Biological Activity

The carbazole (B46965) core structure is a fundamental scaffold in Clausenal and many related compounds isolated from Clausena species. Research indicates that this core is central to the biological activities observed. For instance, studies evaluating carbazole analogs, including this compound and 6-methoxymurrayanine, against the leishmania parasite suggest the importance of the carbazole framework in mediating anti-parasitic effects. bioregistry.io Similarly, this compound and 6-methoxymurrayanine have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase (pjDHFR), implying that the carbazole structure is relevant for this inhibitory activity. nih.gov

Specific substituents on the carbazole core also play a significant role in modulating biological activity. This compound itself is identified as 1,8-dimethoxycarbazole-3-carbaldehyde, highlighting the presence of methoxy (B1213986) groups at positions 1 and 8 and an aldehyde group at position 3. nih.gov While detailed SAR data explicitly linking each of these substituents to specific activity levels in this compound is limited in the provided context, the presence and position of functional groups like methoxy and aldehyde moieties on the carbazole scaffold are generally understood to influence a compound's interaction with biological targets through factors such as polarity, hydrogen bonding capabilities, and steric effects. The indole (B1671886) core, a component of the carbazole system, is recognized as a pharmacophore present in many biologically active molecules with diverse properties, including anti-cancer, anti-fungal, and anti-viral activities. wikipedia.org This underscores the significance of the core structure in the activity of this compound and its analogs.

Systematic Modification and Evaluation of this compound Analogs

Systematic modification of natural products like this compound and the subsequent evaluation of the resulting analogs is a standard approach in SAR studies and lead optimization. The synthesis of this compound and its structural alternatives, such as 1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde, has been reported, allowing for the comparison of their spectroscopic data with the natural product and providing routes to access related structures for biological evaluation. nih.gov Methods involving palladium-catalyzed C-N cross-coupling reactions have been utilized in the synthesis of carbazole alkaloids, including this compound and clauraila A, demonstrating chemical strategies for generating diverse carbazole structures. wikipedia.org

The evaluation of these synthetic or isolated analogs against various biological targets provides data on how structural changes impact activity. For example, the evaluation of carbazole analogs against the leishmania parasite bioregistry.io or as pjDHFR inhibitors nih.gov represents the systematic assessment of modified structures. Although specific comparative activity data (e.g., IC50 values) for this compound and its direct synthetic analogs like 1,5-dimethoxycarbazole-3-carbaldehyde and 2,5-dimethoxycarbazole-3-carbaldehyde are not detailed in the provided snippets, the synthesis and evaluation of compounds like 6-methoxymurrayanine and clauraila A alongside this compound in biological assays bioregistry.ionih.gov are indicative of this systematic approach to understanding SAR within the carbazole class.

Computational Approaches in SAR Elucidation

Computational approaches play an increasingly important role in modern SAR studies, complementing experimental efforts by providing insights into molecular interactions and predicting biological activity. Techniques such as molecular docking are used to predict the binding affinity and orientation of compounds within the active sites of target proteins. This can help explain observed differences in activity between structurally related molecules and guide the design of new analogs with improved properties.

While direct computational studies specifically detailing the interaction of this compound with its biological targets are not extensively described in the provided search results, molecular docking studies have been applied to other compounds isolated from Clausena lansium to evaluate their potential thrombolytic and COX-1/COX-2 inhibitory activities. These studies involved docking compounds like Clausemarin B, Clausenaline C, Clausenaline E, Murrayanine, vanillic acid, and Xanthotoxol into the active sites of relevant enzymes, yielding docking scores as a measure of predicted binding affinity. For instance, Clausemarin B showed a favorable docking score for thrombolytic activity against tissue plasminogen activator (PDB id: 1A5H). Murrayanine and Clausenaline E showed the lowest docking scores against COX-1 and COX-2, respectively, suggesting potential inhibitory activity.

Such computational methods, when applied to this compound and its analogs, can help rationalize the impact of different substituents on binding to targets like pjDHFR or proteins in leishmania parasites. bioregistry.ionih.gov Computational evidence can also provide insights into reaction mechanisms relevant to the synthesis and modification of these compounds. By analyzing the predicted interactions at the molecular level, computational approaches can assist in identifying key structural features that contribute to potent binding and inform the design of targeted analog libraries for synthesis and biological evaluation.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation (pose) of a ligand when bound to a protein or other macromolecule and to estimate the strength of the resulting complex. researchgate.net This method is instrumental in identifying potential drug candidates and understanding molecular recognition processes. researchgate.net

Studies on Clausena species have employed molecular docking to investigate the potential biological activities of isolated compounds. For instance, molecular docking studies were performed on several phytocompounds from Clausena lansium, including Clausemarin B, Clausenaline C, Clausenaline E, Murrayanine, vanillic acid, and Xanthotoxol, to assess their potential as thrombolytic agents by evaluating their binding affinities to tissue plasminogen activator (PDB id: 1A5H). plantaedb.comresearchgate.net Among these compounds, Clausemarin B showed the best docking score of -6.926, suggesting it as a promising candidate for thrombolytic activity. plantaedb.comresearchgate.net

| Compound | Target Protein | Docking Score | Reference |

|---|---|---|---|

| Clausemarin B | Tissue Plasminogen Activator (1A5H) | -6.926 | plantaedb.comresearchgate.net |

| Clausenaline C | Tissue Plasminogen Activator (1A5H) | -4.041 | plantaedb.comresearchgate.net |

| Clausenaline E | Tissue Plasminogen Activator (1A5H) | -4.889 | plantaedb.comresearchgate.net |

| Murrayanine | Tissue Plasminogen Activator (1A5H) | -4.356 | plantaedb.comresearchgate.net |

| Vanillic acid | Tissue Plasminogen Activator (1A5H) | -3.007 | plantaedb.comresearchgate.net |

| Xanthotoxol | Tissue Plasminogen Activator (1A5H) | -5.816 | plantaedb.comresearchgate.net |

| Murrayanine | COX-1 | -6.471 | researchgate.netwisdomlib.org |

| Clausenaline E | COX-2 | -8.325 | researchgate.netwisdomlib.org |

Molecular docking has also been applied to investigate the potential anti-inflammatory activity of compounds from Clausena lansium by assessing their interaction with COX-1 and COX-2 enzymes. researchgate.netwisdomlib.org In these studies, Murrayanine and Clausenaline E exhibited notable docking scores against COX-1 (-6.471) and COX-2 (-8.325), respectively, indicating potential analgesic properties. researchgate.netwisdomlib.org

While these studies demonstrate the application of molecular docking to compounds found in Clausena species, the conducted search did not yield specific molecular docking investigations focused solely on Clausenal (1,8-dimethoxycarbazole-3-carbaldehyde) and its interactions with specific protein targets.

Network Pharmacology for Pathway and Target Identification

Network pharmacology is an approach that integrates various biological data to explore the complex relationships between drugs, targets, diseases, and biological networks. wisdomlib.orgfrontiersin.org This method is particularly useful for understanding the multi-component, multi-target nature of traditional medicines and natural product extracts. wisdomlib.orgfrontiersin.orgnih.govchim.it

Network pharmacology studies have been conducted on extracts from Clausena lansium to investigate their potential therapeutic mechanisms, such as anti-tumor effects. researchgate.netnih.gov These studies involve identifying the chemical composition of the extracts and then using network analysis to predict potential targets and affected pathways. researchgate.netnih.gov For example, a study on Clausena lansium fruit by-products identified various compounds, including alkaloids, flavonoids, coumarins, and sesquiterpenes, and through network pharmacology and molecular docking, predicted key targets like PTGER3, DRD2, and ADORA2A in the context of anti-tumor activity. nih.gov Another study on the fruits of Clausena lansium also utilized network pharmacology in conjunction with metabolomics and molecular docking to explore potential neuroprotective activities of carbazole (B46965) alkaloids and other compounds. researchgate.net

Although this compound is a carbazole alkaloid isolated from Clausena species, the search results did not provide specific details on whether this compound itself was a key compound identified and analyzed in detail within these network pharmacology studies, or the specific pathways and targets predicted for this compound through this approach.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, molecular geometry, and properties of molecules. plantaedb.comthieme-connect.com DFT calculations can provide insights into conformational preferences, electronic distribution, and reactivity, which are important for understanding a compound's behavior and interactions. researchgate.netnih.govthieme-connect.comctdbase.org

DFT has been applied in the context of carbazole chemistry, including studies related to the synthesis of carbazole derivatives and natural products like this compound. researchgate.netnih.govthieme-connect.comacs.org For instance, DFT calculations were used to understand reaction mechanisms in the synthesis of clauraila A and this compound, examining the feasibility and energetics of different reaction pathways. thieme-connect.com Another study used DFT calculations for new carbazole derivatives to obtain optimized geometry, IR, and NMR parameters. researchgate.net DFT has also been employed to study proton transfer and reaction rates in the context of carbazole functionalization, relevant to synthetic routes for compounds like this compound. nih.gov

However, the conducted search did not reveal specific detailed DFT studies focused on the conformational analysis or comprehensive electronic property analysis of this compound (1,8-dimethoxycarbazole-3-carbaldehyde) as a standalone compound, particularly in relation to its potential biological activity or interactions.

In Silico Prediction Models for Pharmacological Activity and Ligand Efficiency

In silico prediction models utilize computational algorithms to estimate various pharmacological properties, including absorption, distribution, metabolism, excretion, toxicity (ADMET), and predict potential biological activities and ligand efficiency. researchgate.netacs.orgdntb.gov.uanih.govyoutube.comeuropa.euiapchem.org These models are valuable for prioritizing compounds for experimental testing and optimizing lead structures in drug discovery. researchgate.netacs.orgdntb.gov.uayoutube.comeuropa.euiapchem.org Ligand efficiency metrics, such as ligand efficiency (LE) and binding efficiency index (BEI), are used to assess the quality of ligands based on their binding affinity and size. researchgate.netacs.org

General in silico methods for predicting pharmacological properties and ligand efficiency are well-established and widely used in cheminformatics and drug discovery. researchgate.netacs.orgdntb.gov.uanih.govyoutube.comeuropa.euiapchem.org These methods often rely on quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) and machine learning algorithms trained on large datasets. acs.orgdntb.gov.uaeuropa.euiapchem.org

Despite the availability of these computational tools and the general interest in compounds from Clausena species, the conducted search did not identify specific published studies that have applied in silico prediction models to comprehensively assess the pharmacological activity profile or calculate ligand efficiency metrics specifically for this compound (1,8-dimethoxycarbazole-3-carbaldehyde).

Perspectives and Future Research Directions

Advanced Mechanistic Studies on Preclinical Biological Activities

While preclinical studies have indicated biological activities for carbazole (B46965) alkaloids, including the antibacterial activity attributed to Clausenal, a comprehensive understanding of the underlying molecular mechanisms remains an important area for future research unit.no. Advanced mechanistic studies are crucial to elucidate the precise targets and pathways through which this compound exerts its effects. For instance, investigating the interaction of this compound with bacterial cell components or essential enzymes could provide detailed insights into its antibacterial mode of action. Furthermore, given the reported neuroprotective activities of other carbazole alkaloids from Clausena species, future research could explore if this compound or its metabolites also possess such effects and delineate the mechanisms involved, potentially through studies on neuroinflammatory pathways or protection against cellular damage mdpi.comresearchgate.netepa.govnih.gov. Mechanistic proof-of-concept studies in preclinical models are vital for demonstrating how a compound engages its molecular pathway, which is a key step in the drug development pipeline mdpi.comprofil.comnih.gov.

Exploration of Novel Synthetic Pathways for Scalable Production and Derivatization

The efficient and scalable production of this compound is a significant challenge for its broader study and potential application. Natural abundance can be limited, making total synthesis or semi-synthesis crucial. Existing research has explored synthetic routes towards carbazole alkaloids, including this compound and related compounds like Clausenalansine A, often employing methods such as palladium-catalyzed reactions nih.govmdpi.comunit.no. Future research should focus on developing novel, more efficient, and environmentally sustainable synthetic pathways that allow for scalable production of this compound. This includes exploring green chemistry approaches and optimizing reaction conditions to improve yields and reduce costs rsc.org. Furthermore, developing versatile synthetic strategies will facilitate the creation of diverse this compound derivatives for structure-activity relationship studies mdpi.com. Process chemistry plays a vital role in optimizing synthesis for efficiency and scalability, balancing factors like cost and yield chemical.aimit.edursc.orgunimi.it.

Design and Synthesis of Next-Generation Carbazole Alkaloid Analogs with Enhanced Activity

The diverse biological activities observed within the carbazole alkaloid class suggest that modifications to the this compound structure could lead to analogs with enhanced potency, selectivity, or altered biological profiles mdpi.commdpi.com. Future research should involve the rational design and synthesis of next-generation carbazole alkaloid analogs based on the this compound scaffold. This process can be guided by structure-activity relationship (SAR) studies, which have proven valuable for other carbazole alkaloids mdpi.comunit.no. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in predicting the activity of potential analogs before synthesis, streamlining the discovery process . The synthesis of these analogs will allow for the exploration of new therapeutic avenues and potentially overcome limitations of the parent compound.

Integration of Omics Data for Comprehensive Understanding of Biosynthesis and Molecular Action

Integrated omics approaches offer powerful tools for a holistic understanding of natural products like this compound. Future research should leverage multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to gain comprehensive insights into both the biosynthesis of this compound in Clausena species and its molecular actions in biological systems researchgate.netfrontiersin.orgfrontiersin.orgwur.nlnih.gov. Integrating genomic and transcriptomic data can help identify the genes and enzymes involved in the biosynthetic pathway of this compound, potentially enabling metabolic engineering for increased production or the discovery of novel related compounds researchgate.netfrontiersin.orgfrontiersin.orgwur.nl. Coupled with proteomic and metabolomic data, researchers can gain a deeper understanding of how this compound affects cellular processes and signaling networks, providing a more complete picture of its biological activities at a molecular level frontiersin.orgnih.gov.

Q & A

Q. What are the established synthetic pathways for Clausenal, and how can researchers optimize yield while minimizing side products?

Methodological Answer:

- Begin with literature review to identify existing synthetic routes (e.g., Claisen-Schmidt condensation, enzymatic synthesis) .

- Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst). For example, a 2^3 factorial design can evaluate interactions between variables .

- Monitor purity via HPLC with UV-Vis detection (λ = 250–300 nm) and quantify yield using internal standards. Report RSD values for reproducibility .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm this compound’s structural identity?

Methodological Answer:

- For 1H NMR : Compare chemical shifts (δ 6.5–7.8 ppm for aromatic protons) with reference spectra. Integrate peaks to confirm proton ratios .

- For IR : Validate carbonyl (C=O) stretches (~1680 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric assays. Normalize activity to positive controls (e.g., IC50 values for aspirin) .

- Include cytotoxicity assays (MTT test on HEK-293 cells) to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Conduct pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves) and metabolite profiling via LC-MS .

- Use compartmental modeling to correlate in vitro IC50 with in vivo effective doses. Address interspecies variability (e.g., murine vs. primate models) .

- Apply Bradford Hill criteria to evaluate causality in observed discrepancies .

Q. What computational strategies validate this compound’s mechanism of action at molecular targets?

Methodological Answer:

Q. How should researchers design experiments to isolate this compound’s effects from matrix interference in natural product extracts?

Methodological Answer:

- Use orthogonal purification: solvent partitioning (hexane/EtOAc/MeOH) followed by CC (silica gel, gradient elution) .

- Apply LC-PDA-MS to track this compound-specific ions (e.g., m/z 300.2 [M+H]+) and quantify recovery rates .

- Include negative controls (extracts spiked with this compound) to validate selectivity .

Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Methodological Answer:

- Publish detailed protocols with step-by-step annotations (e.g., “stir at 500 rpm under N2”) and raw spectral data in supplementary materials .

- Participate in interlab validation studies using standardized reagents. Report Z’-factor scores for assay robustness .

Ethical & Methodological Considerations

Q. What ethical guidelines apply to animal studies involving this compound’s toxicity evaluation?

Methodological Answer:

Q. How should researchers address conflicting spectral data in this compound characterization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.